Monofluoromethylornithine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

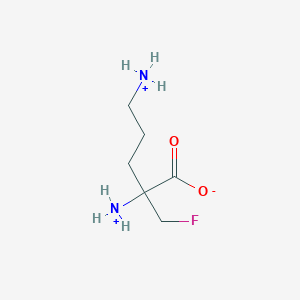

Monofluoromethylornithine, also known as this compound, is a useful research compound. Its molecular formula is C6H14FN2O2+ and its molecular weight is 165.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cancer Research

Monofluoromethylornithine is primarily recognized for its role in cancer research due to its ability to inhibit cell growth and proliferation. It acts on polyamine synthesis, which is crucial for the rapid growth of cancer cells. The compound has been shown to enhance the efficacy of various chemotherapeutic agents, particularly when used in combination with ornithine decarboxylase inhibitors.

Case Studies

- Breast and Colon Cancer : Research indicates that this compound improves the prevention of metastasis in breast and colon cancers when combined with ornithine decarboxylase inhibitors .

- Malignant Melanoma : In studies involving metastatic malignant melanoma, this compound has demonstrated synergistic effects when used alongside interferon therapies, enhancing treatment outcomes .

Infectious Diseases

The compound also shows promise in treating diseases caused by parasitic protozoa, such as African trypanosomiasis and Chagas disease. Its mechanism involves inhibiting polyamine-dependent growth processes in these pathogens.

Case Studies

- Leishmaniasis : this compound has been tested in combination with other antileishmanial drugs, showing potential in both visceral and cutaneous models of leishmaniasis .

- AIDS-related Infections : The compound has been evaluated for its effectiveness against Pneumocystis carinii pneumonia in AIDS patients, highlighting its role as an adjunctive therapy in immunocompromised individuals .

Polyamine Metabolism Studies

This compound is a valuable tool in the study of polyamine metabolism. By inhibiting S-adenosylmethionine decarboxylase, it provides insights into the biochemical pathways involved in cell growth and differentiation.

Research Findings

- Studies have shown that inhibiting polyamine synthesis can lead to reduced bacterial growth and antibiotic resistance, making this compound relevant for microbiological research as well .

Biochemical Mechanisms

The biochemical mechanisms underlying the effects of this compound involve modulation of cellular signaling pathways associated with cell proliferation and apoptosis. Its role as an irreversible inhibitor allows researchers to explore various therapeutic strategies while minimizing adverse effects associated with traditional chemotherapy.

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Cancer Research | Breast Cancer, Colon Cancer | Enhances efficacy of chemotherapy |

| Infectious Diseases | Leishmaniasis, Chagas Disease | Effective against protozoan infections |

| Polyamine Metabolism | Antibiotic Resistance Studies | Reduces bacterial growth |

| Biochemical Mechanisms | Cell Growth Regulation | Modulates signaling pathways |

Eigenschaften

Molekularformel |

C6H14FN2O2+ |

|---|---|

Molekulargewicht |

165.19 g/mol |

IUPAC-Name |

2,5-bis(azaniumyl)-2-(fluoromethyl)pentanoate |

InChI |

InChI=1S/C6H13FN2O2/c7-4-6(9,5(10)11)2-1-3-8/h1-4,8-9H2,(H,10,11)/p+1 |

InChI-Schlüssel |

PYSFCFGTQFSVRE-UHFFFAOYSA-O |

Kanonische SMILES |

C(CC(CF)(C(=O)[O-])[NH3+])C[NH3+] |

Synonyme |

2-fluoromethylornithine 2-fluoromethylornithine, (DL)-isomer alpha-fluoromethylornithine monofluoromethylornithine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.